Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Heterocyclic Chemistry Medicinal Chemistry Process Chemistry

Inconsistent imidazopyridine analog substitution compromises SAR reproducibility and wastes synthetic resources. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate delivers a defined scaffold with validated physicochemical parameters essential for lead optimization. • Proven antitubercular core: MIC 0.1 µM against M. tuberculosis H37Rv; direct entry to mefloquine-analog antimalarial series. • Defined profile: LogP 2.47, pKa 5.29, mp 64-65 °C ensures predictable reactivity and chromatographic behavior. • Reliable 86% synthetic yield under mild conditions; available from stock with Certificate of Analysis.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 2549-19-1
Cat. No. B187017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS2549-19-1
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3
InChIKeyFLAQFBICEAEEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1): Core Properties and Role as a Versatile Imidazopyridine Building Block


Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1) is a core heterocyclic compound within the imidazo[1,2-a]pyridine family, characterized by a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol [1]. This scaffold is foundational in medicinal chemistry due to its synthetic versatility, serving as a key intermediate for generating diverse analogs with reported activities against tuberculosis, malaria, and cancer [2]. Its defined physicochemical properties, including a melting point of 64-65 °C, a predicted density of 1.19±0.1 g/cm³, and a LogP of approximately 2.47, position it as a distinct, reliable starting point for drug discovery and chemical biology research .

Why Generic Substitution of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Fails in Reproducible Research


Substituting Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate with a seemingly similar imidazopyridine analog introduces unacceptable variability that undermines data reproducibility and project continuity. Its specific substitution pattern (2-methyl, 3-carboxylate) confers a unique combination of physicochemical properties—including a defined LogP of 2.47, pKa of 5.29, and distinct electronic and steric profile—that cannot be assumed for other analogs . These parameters directly impact synthetic yields (e.g., 86% for this specific compound) [1], biological activity in assays like antitubercular MIC testing [2], and pharmacokinetic behavior. Using a different core leads to non-comparable data, failed reactions, and wasted resources. The quantitative evidence below proves where this compound's performance is distinct from its closest alternatives.

Quantitative Differentiation Evidence for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1) vs. Structural Analogs


Synthetic Yield Advantage of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate over 8-Substituted Analogs

A direct, two-step synthetic route for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate from ethyl acetoacetate achieves an 86% total yield, verified by MS and ¹H NMR [1]. In contrast, synthesis of 8-substituted analogs like Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically requires additional protection/deprotection steps and/or more complex starting materials, which are known to reduce overall yield [2]. This quantifiable difference in synthetic efficiency directly impacts procurement costs for milligram-to-gram scale research.

Heterocyclic Chemistry Medicinal Chemistry Process Chemistry

Lipophilicity (LogP) Differentiation: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate vs. 6-Bromo Analog

The predicted LogP of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is 2.47, indicating moderate lipophilicity [1]. In contrast, a close structural analog, Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate, possesses a significantly higher LogP of 3.3 due to the lipophilic bromine substitution . This difference of 0.83 Log units predicts a nearly 7-fold higher partition coefficient for the brominated analog, which would drastically alter membrane permeability and protein binding in cellular assays.

ADME Drug Design Physicochemical Profiling

Structural Basis for Potent Antitubercular Activity: Imidazo[1,2-a]pyridine Core vs. Alternative Scaffolds

The imidazo[1,2-a]pyridine-3-carboxylate scaffold, which includes Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, exhibits superior potency against Mycobacterium tuberculosis H37Rv compared to five alternative heteroaromatic scaffolds [1]. The imidazo[1,2-a]pyridine isomer (Compound 2) achieved an MIC of 0.1 μM, whereas related compounds based on indole, indazole, and triazolopyrimidine cores were inactive (MIC >128 μM) against the same strain [2]. This demonstrates a clear, class-level advantage for the imidazopyridine core in this disease area.

Antitubercular Drug Discovery SAR Scaffold Hopping

Antimalarial Activity of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate-Derived Analogs vs. Mefloquine

Derivatives synthesized directly from Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate were evaluated as mefloquine analogs and showed distinct antimalarial profiles [1]. While the parent compound serves as the synthetic precursor, the resulting analogs 4·HCl and 13·HCl demonstrated modest activity against Plasmodium falciparum clones W-2 and D-6, acting as inhibitors of in vitro heme polymerization [2]. This specific structure-activity relationship is a direct result of modifications to the 2-methylimidazo[1,2-a]pyridine-3-carboxylate core, confirming its utility as a privileged scaffold for generating biologically active antimalarial leads.

Antimalarial Drug Discovery Bioisosterism Medicinal Chemistry

pKa and Ionization State Differentiation: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate vs. Unsubstituted Core

The predicted pKa of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is 5.29±0.10 . This contrasts with the unsubstituted imidazo[1,2-a]pyridine core, which has a reported pKa of its conjugate acid of approximately 6.9 [1]. The lower pKa of the target compound indicates it is a significantly weaker base, and it will exist predominantly in its neutral, unprotonated form at physiological pH (7.4). This difference in ionization state critically influences solubility, membrane permeability, and target binding, making the compounds non-interchangeable in biological assays.

Physicochemical Properties Drug Design Formulation

Narrow-Spectrum Antibacterial Potential of Imidazo[1,2-a]pyridine-3-carboxylate Core vs. Broad-Spectrum Antibiotics

Compounds built on the imidazo[1,2-a]pyridine-3-carboxylate core, such as IP-01, have been identified as narrow-spectrum inhibitors of Streptococcus pneumoniae, targeting the FtsZ protein [1]. This mechanism and spectrum of activity differ fundamentally from broad-spectrum antibiotics like penicillin or vancomycin. IP-01 showed activity against S. pneumoniae without affecting other bacteria, demonstrating a highly targeted approach that is a direct result of the core scaffold's specific binding interactions with the FtsZ GTP-binding site [2]. This provides a basis for developing anti-pneumococcal agents with a potentially lower risk of disrupting the host microbiome.

Antibacterial Drug Discovery FtsZ Inhibition Narrow-Spectrum Antibiotics

Best-Fit Research and Industrial Application Scenarios for Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1)


Antitubercular Lead Optimization and Scaffold Validation Studies

Given the established potency of the imidazo[1,2-a]pyridine-3-carboxylate core against M. tuberculosis H37Rv with an MIC of 0.1 μM [1], Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is the optimal starting material for synthesizing and screening novel analogs. Its use ensures that SAR data is generated on the validated core, avoiding the inactivity seen with alternative scaffolds [2].

Antimalarial Analog Synthesis via Bioisosteric Replacement

This compound is a proven precursor for generating mefloquine analogs with distinct antimalarial activity [1]. Procurement should be prioritized for projects exploring bioisosteric replacements of the quinoline ring, as it provides a direct entry point to a structurally novel series with demonstrated activity against P. falciparum [2].

Development of Narrow-Spectrum Antibacterial Agents Targeting FtsZ

For research programs focused on narrow-spectrum antibacterial agents, particularly against Streptococcus pneumoniae, Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a foundational building block. Its core is validated to yield FtsZ inhibitors like IP-01, which exhibit targeted activity without the broad-spectrum effects of conventional antibiotics [1].

Medicinal Chemistry Education and Core Scaffold Diversification

With its well-defined synthetic route achieving an 86% yield under mild conditions [1], this compound is an excellent model for teaching heterocyclic chemistry and scaffold diversification. Its stable physicochemical properties and predictable LogP (2.47) and pKa (5.29) [2] make it a reliable substrate for training students in parallel synthesis and property-driven drug design.

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